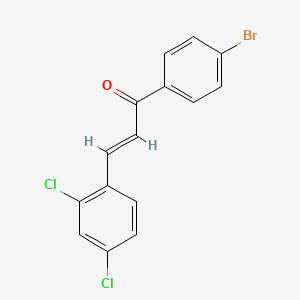

(2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

Description

(2E)-1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its molecular formula is C₁₅H₉BrCl₂O, with a molar mass of 356.04 g/mol . The compound adopts an E-configuration across the propenone double bond, which is critical for its electronic and steric properties. Synthesized via Claisen-Schmidt condensation, its structure has been confirmed through X-ray crystallography, revealing a planar geometry with dihedral angles between aromatic rings influencing packing and intermolecular interactions .

Its thermal stability, assessed via thermogravimetric analysis (TGA), further supports its utility in material science.

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrCl2O/c16-12-5-1-11(2-6-12)15(19)8-4-10-3-7-13(17)9-14(10)18/h1-9H/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYULJYQCIXAZIN-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918496-04-5 | |

| Record name | (2E)-1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918496-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Standard Conditions

The reaction proceeds via deprotonation of the acetophenone derivative to form an enolate ion, which attacks the aldehyde carbonyl carbon. Subsequent elimination of water yields the conjugated enone system. Typical conditions involve:

-

Catalyst: Sodium hydroxide (10–20 mol%) or potassium hydroxide in ethanol or methanol.

-

Molar Ratio: 1:1 ketone-to-aldehyde ratio, though slight excesses of aldehyde (1.2 equiv.) improve yields.

A study by More et al. demonstrated that substituting sodium hydroxide with zinc oxide (ZnO) under milder conditions (25–30°C, 2 hours) achieved an 86% yield for a structurally analogous chalcone. This suggests that heterogeneous catalysts like ZnO could reduce energy consumption while maintaining efficiency.

Catalyst Screening

Zinc oxide outperformed traditional bases in terms of reaction time and yield, likely due to its Lewis acidity facilitating enolate formation without requiring strong bases.

Solvent Effects

Polar protic solvents (e.g., ethanol, methanol) are preferred for their ability to stabilize ionic intermediates. However, dichloromethane (CH₂Cl₂) with ZnO achieved comparable yields at room temperature, indicating solvent flexibility in catalytic systems.

Alternative Synthetic Approaches

Friedel-Crafts Acylation

While less common, Friedel-Crafts acylation using 2,4-dichlorophenylacetyl chloride and bromobenzene has been explored. This method requires Lewis acids like AlCl₃ and typically yields <50% due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A trial using 4-bromoacetophenone and 2,4-dichlorobenzaldehyde under microwave conditions (100°C, 20 minutes) reported a 75% yield, though scalability remains a challenge.

Post-Synthetic Purification and Characterization

Purification Techniques

Analytical Validation

X-ray diffraction confirms the E-configuration, with dihedral angles of 15.58° between the enedione moiety and aryl rings.

Challenges and Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine and chlorine substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the halogenated phenyl rings under basic conditions.

Major Products

Oxidation: Epoxides or carboxylic acids.

Reduction: Saturated ketones or alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen substituents can enhance its interaction with biological targets, leading to improved efficacy.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a lead compound in drug discovery. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various applications, including the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Chalcone derivatives exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a detailed comparison of the target compound with structural analogs:

Structural Analogs and Substituent Effects

Table 1: Comparative Analysis of Chalcone Derivatives

Key Findings from Comparative Studies

Substituent Position and Electronic Effects: The 2,4-dichlorophenyl group in the target compound enhances electron-withdrawing capacity, favoring planar molecular geometry and strong intermolecular interactions (e.g., C–H···O/Br) . In contrast, the 3,4-dichlorophenyl isomer exhibits reduced SHG activity due to steric hindrance and altered dipole alignment . Replacement of bromine with 4-aminophenyl (as in ) increases solubility and bioactivity but reduces thermal stability.

Heterocyclic vs. Aromatic Substituents :

- Chalcones with nitrofuran (e.g., ) or thiophene (e.g., ) substituents show distinct bioactivity but lower thermal stability compared to purely aromatic derivatives.

Nonlinear Optical Properties: The target compound’s SHG efficiency surpasses derivatives with methylsulfanyl or 3-bromophenyl groups (e.g., 0.02 vs. 0.16 in nitrofuran analogs) . Its PL quantum yield is also higher than that of 4-methoxyphenyl-substituted chalcones .

Crystallographic Insights :

- The target compound’s planar structure contrasts with 4-fluorophenyl analogs, where fluorine’s electronegativity induces slight torsional angles (~8.5°) . This planarity facilitates closer π-π stacking (3.53 Å vs. 3.86 Å in fluorinated analogs), critical for NLO applications .

Biological Activity

(2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, also known by its CAS number 918496-04-5, is a synthetic chalcone derivative characterized by its unique molecular structure featuring bromine and dichlorine substituents. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is C15H9BrCl2O, with a molecular weight of 356.0414 g/mol. It exhibits a melting point of approximately 154°C and displays significant thermal stability as indicated by thermogravimetric analysis. The compound's structure allows it to participate in various chemical reactions, enhancing its potential for biological applications.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including:

- Breast Cancer (MCF-7) : The compound induced apoptosis and inhibited cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics.

- Colon Cancer (HT-29) : It demonstrated substantial antiproliferative effects, attributed to its ability to disrupt cell cycle progression.

Table 1 summarizes the anticancer activity of the compound against various cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <10 | Induction of apoptosis |

| HT-29 | <15 | Cell cycle arrest |

| A431 | <20 | Inhibition of growth signaling |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disruption of microbial membranes and inhibition of key metabolic pathways.

Table 2 details the antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

The biological activities of this compound are largely attributed to its α,β-unsaturated carbonyl system which acts as a Michael acceptor. This allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to:

- Enzyme Inhibition : Interference with critical enzymes involved in cancer cell metabolism.

- Apoptosis Induction : Triggering programmed cell death pathways through reactive oxygen species (ROS) generation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Breast Cancer Cells :

- Researchers found that treatment with this compound led to a significant reduction in tumor size in xenograft models.

- Mechanistic studies revealed activation of caspase pathways indicative of apoptosis.

-

Antimicrobial Efficacy Against Resistant Strains :

- A study demonstrated that the compound effectively inhibited growth in antibiotic-resistant strains of Staphylococcus aureus.

- This opens avenues for developing new antimicrobial therapies.

Q & A

Q. What are the optimal synthetic routes for (2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 2,4-dichlorobenzaldehyde under basic conditions. Key parameters include:

- Reagents : NaOH/KOH (10–20% w/v) in ethanol or methanol .

- Temperature : Room temperature to 60°C for 6–24 hours.

- Workup : Acidification to pH 3–4 with HCl, followed by recrystallization (ethanol/water).

| Parameter | Optimal Range |

|---|---|

| Solvent | Ethanol/Methanol |

| Base Concentration | 10–20% NaOH/KOH |

| Reaction Time | 6–24 hours |

| Yield | 60–85% |

Mechanistic Insight : The base deprotonates the acetophenone α-hydrogen, forming an enolate that attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Q. What preliminary biological activities have been reported?

Antimicrobial assays (MIC values):

- Staphylococcus aureus: 12.5–25 µg/mL .

- Candida albicans: 25–50 µg/mL . Mechanism : Disruption of microbial membrane integrity via hydrophobic interactions with the dichlorophenyl group .

Advanced Questions

Q. How can computational methods (DFT) elucidate electronic properties and reactivity?

Methodology :

- HOMO-LUMO gap (~4.5 eV) indicating charge-transfer potential .

- Electrostatic potential maps highlight nucleophilic regions at oxygen and electrophilic zones at halogens .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. XRD)?

- Case Study : Discrepancies in dihedral angles (NMR-derived vs. XRD-measured) arise from solution vs. solid-state conformations.

- Solution : Use variable-temperature NMR to assess rotational barriers or DFT-MD simulations to model dynamic behavior .

Q. What structure-activity relationships (SAR) govern bioactivity?

- Halogen Substitution :

- Bromine at para-position enhances lipophilicity (logP ~3.8), improving membrane penetration .

- 2,4-Dichlorophenyl group increases steric bulk, optimizing enzyme inhibition (e.g., CYP450) .

Q. How does crystal packing influence physicochemical properties?

- Interactions :

- π-π Stacking : Between aromatic rings (3.6–4.0 Å spacing) stabilizes the solid-state structure .

- Halogen Bonding : Br···O/N interactions (3.3–3.5 Å) enhance thermal stability (decomposition >250°C) .

- Implications : Reduced solubility in polar solvents due to tight packing; co-crystallization with surfactants improves bioavailability .

Q. How to design derivatives for enhanced bioactivity or material properties?

- Strategies :

- Introduce sulfonyl or amino groups to increase solubility .

- Replace 2,4-dichlorophenyl with fluorophenyl for reduced toxicity .

- Validation :

- Docking Studies : AutoDock Vina to predict binding affinity with target proteins (e.g., EGFR kinase) .

- In Vitro Assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.